
2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate is a complex organic compound with a molecular formula of C24H46N2O4. This compound is characterized by its long carbon chain and multiple functional groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the acetylation of amino groups and the formation of amide bonds. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-[(1-Oxohexadecyl)amino]ethyl]octadecanamide: This compound shares structural similarities but differs in its functional groups and chain length.
2-[acetyl[2-[(1-oxohexadecyl)amino]ethyl]amino]ethyl acetate: Another closely related compound with slight variations in its molecular structure.
Uniqueness
2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate stands out due to its unique combination of functional groups and long carbon chain, which confer specific chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
94006-16-3 |
|---|---|
Formule moléculaire |
C24H46N2O4 |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
2-[acetyl-[2-(hexadecanoylamino)ethyl]amino]ethyl acetate |
InChI |
InChI=1S/C24H46N2O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)25-18-19-26(22(2)27)20-21-30-23(3)28/h4-21H2,1-3H3,(H,25,29) |
Clé InChI |
WQSCZRSBIWNPKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCN(CCOC(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



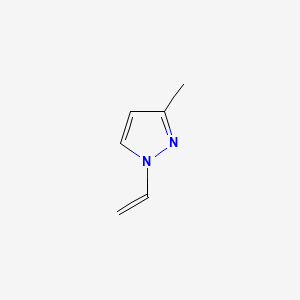
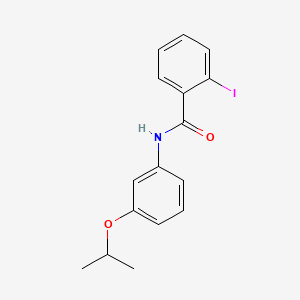
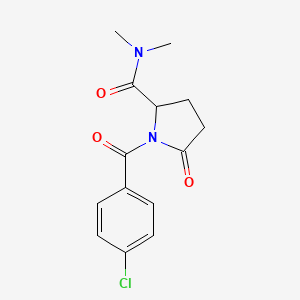
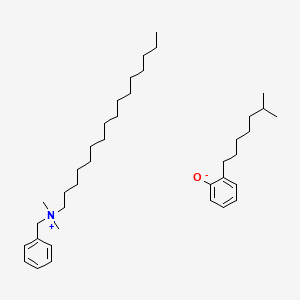
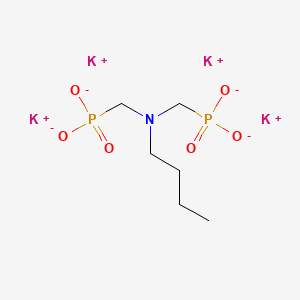




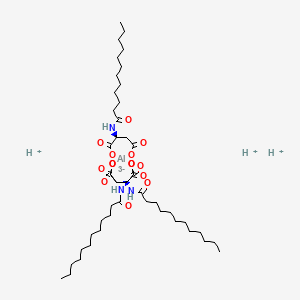
![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)


